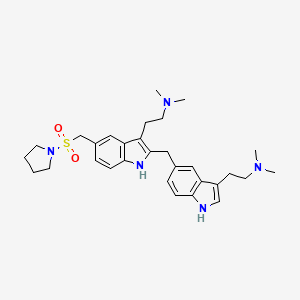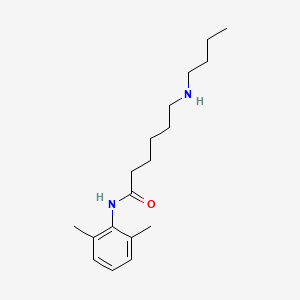
6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide
Übersicht
Beschreibung
6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide, also known as BDMPA, is a synthetic compound with a variety of applications. BDMPA has been studied for its ability to interact with biological systems, as well as its potential to be used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity of Organotin(IV) Complexes
This review highlighted the antituberculosis activity of organotin complexes, specifically focusing on the organotin complexes of various compounds including 2-[(2,6-dimethylphenyl)amino]benzoic acid (HDMPA). It emphasized the structural diversity of organotin moiety in these complexes and how biologically active compounds should have available coordination positions at tin. The antituberculosis activity of organotin complexes was influenced by factors like ligand environment, organic groups attached to tin, compound structure, toxicity, and potential mechanism of action. It was found that triorganotin(IV) complexes demonstrated superior antituberculosis activity compared to diorganotin(IV) complexes, potentially due to the toxicity association with the organic ligand that decreases in the order of tri > di > mono-organotins (Iqbal, Ali, & Shahzadi, 2015).
Xylan Derivatives and Applications
The chemical modification of xylan into biopolymer ethers and esters with specific properties was discussed, focusing on the functional groups, degree of substitution, and substitution pattern. The study described the reaction of 4-O-methylglucuronoxylan (GX) from birch with various compounds in aqueous sodium hydroxide/slurry medium. It highlighted how the conditions of activation influenced product structure and properties. Novel xylan esters were synthesized, and advanced analytical techniques were employed to describe structure-property-relationships. It was mentioned that xylan esters could form spherical nanoparticles suitable for drug delivery applications. Cationic xylan derivatives were proposed for use in various applications such as paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Toxic Neuropathies: Mechanistic Insights
This review provided mechanistic insights into toxic neuropathies caused by compounds like 2,5-Hexanedione (HD) and acrylamide (ACR). It discussed the importance of quantitative morphometric analyses and the establishment of dose-dependent relationships in distinguishing primary, mechanistically relevant toxicant effects from non-specific consequences. The study emphasized how understanding the chemical nature of neurotoxicants can guide molecular-level research towards a better understanding of mechanisms. It specifically focused on HD, a neurotoxic γ-diketone metabolite of industrial solvents, and how interpretations of its effects have evolved with improved understanding of γ-diketone chemistry and more quantitative experimental approaches (LoPachin & Gavin, 2015).
Eigenschaften
IUPAC Name |
6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-4-5-13-19-14-8-6-7-12-17(21)20-18-15(2)10-9-11-16(18)3/h9-11,19H,4-8,12-14H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUVXFMERBRLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCC(=O)NC1=C(C=CC=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide | |
CAS RN |
1330172-81-0 | |
| Record name | 6-(BUTYLAMINO)-N-(2,6-DIMETHYLPHENYL)HEXANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8077CPR9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



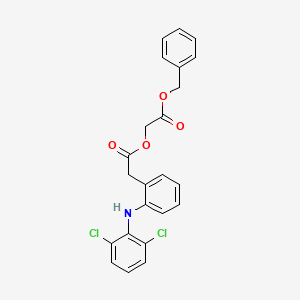
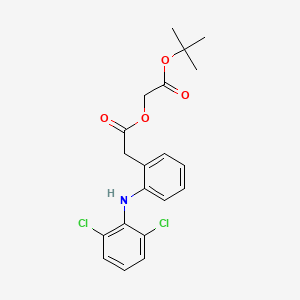



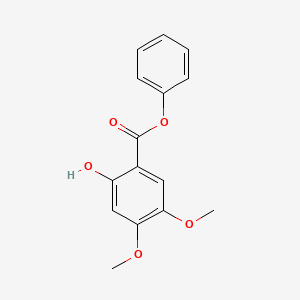

![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)
![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)

